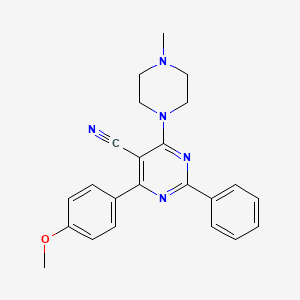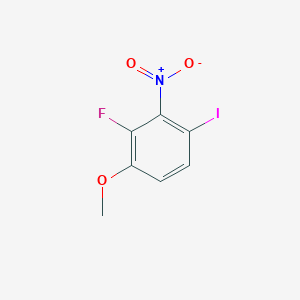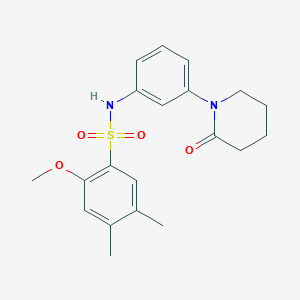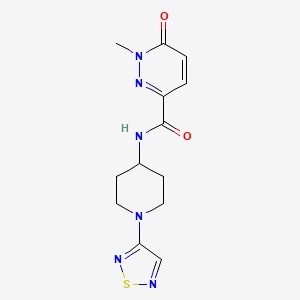
4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidine derivatives are known to exhibit chemotherapeutic properties and are often explored for their potential as anti-diabetic, antiviral, and antibacterial agents. The methoxyphenyl and methylpiperazino groups attached to the pyrimidine ring may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" . Another method includes a three-component reaction using malononitrile, an aldehyde, and an amine, which was employed in the synthesis of "2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine" . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate the molecular structure of pyrimidine derivatives . These techniques, along with computational methods like density functional theory (DFT), can provide insights into the equilibrium geometry, vibrational wave numbers, and molecular stability. The molecular structure is crucial for understanding the interaction of the compound with biological targets, as indicated by molecular docking studies .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including acetylation, formylation, and reactions with bifunctional nucleophiles to yield a variety of heterocyclic compounds . The reactivity of the cyano and phenyl groups in the pyrimidine ring can lead to the formation of Schiff bases and other nitrogen-containing heterocycles, which are often explored for their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their nonlinear optical behavior and charge distribution, can be predicted theoretically . The molecular electrostatic potential (MEP) analysis reveals the distribution of negative and positive charges across the molecule, which is important for understanding its reactivity and interaction with other molecules. The synthesis conditions, such as temperature and reaction time, can significantly affect the yield and purity of the compound .
科学的研究の応用
DNA Binding and Cellular Applications
Pyrimidine derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These derivatives have been utilized in cellular biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and investigation of plant chromosomes. Their applications extend to acting as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Synthesis and Chemical Studies
Research on pyrimidine scaffolds has shown their wide range of applicability, with 5H-pyrano[2,3-d]pyrimidine scaffolds being particularly noted for their versatility in medicinal and pharmaceutical industries. The development of these scaffolds, facilitated by various synthetic pathways and hybrid catalysts, underscores the importance of pyrimidine derivatives in chemical synthesis and pharmaceutical research. These compounds have been investigated for their potential as lead molecules in drug development, highlighting their significance in synthetic chemistry and medicinal applications (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Properties
Pyrimidine derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory properties. Studies have identified several pyrimidine compounds that exhibit potent anti-inflammatory activity, underscoring their potential in designing new therapeutic agents for inflammatory conditions. The detailed structure-activity relationships and the mechanisms underlying their anti-inflammatory effects remain an area of active research, with implications for the development of novel anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Environmental and Analytical Chemistry
Pyrimidine derivatives also find applications in environmental and analytical chemistry. For instance, the sorption of phenoxy herbicides to soil, organic matter, and minerals involves compounds with pyrimidine structures, indicating their role in environmental fate studies and the development of remediation strategies. Analytical methodologies involving pyrimidine derivatives facilitate the understanding of chemical interactions within ecosystems and the assessment of environmental pollution (Werner, Garratt, & Pigott, 2012).
特性
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-27-12-14-28(15-13-27)23-20(16-24)21(17-8-10-19(29-2)11-9-17)25-22(26-23)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJJCFLZNOLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)
![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)

![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)

![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)



